3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
CAS No.: 83177-64-4
Cat. No.: VC19323500
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83177-64-4 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol |
| Standard InChI | InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2 |
| Standard InChI Key | MKLVCJKVGGBFDH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1(CNC2)C3=CC(=CC=C3)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic framework consisting of a five-membered ring fused to a three-membered cyclopropane ring, with a nitrogen atom at the bridgehead position. The phenolic hydroxyl group at the para position of the phenyl ring enhances its polarity and potential for hydrogen bonding . This rigid structure limits conformational flexibility, a property exploited in drug design to improve target selectivity .
Physicochemical Properties
Key properties include:
-
Molecular Formula:
-
Molecular Weight: 175.23 g/mol
-
Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the phenolic group.
-
Stability: Sensitive to oxidative conditions but stable under inert storage .
Synthetic Methodologies
Transition-Metal-Catalyzed Approaches
Recent advances leverage palladium and nickel catalysts to construct the bicyclic core. For example, cyclopropanation of allylamine derivatives via transition-metal-mediated [2+1] cycloaddition achieves high stereoselectivity . A representative reaction yields the bicyclic amine intermediate, which is subsequently functionalized with a phenolic group through Suzuki-Miyaura coupling .
Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Metal-catalyzed | Pd(OAc)₂ | 78 | High stereocontrol |
| Metal-free | - | 65 | Avoids metal contamination |
| Photochemical | UV light | 52 | Mild conditions |
Metal-Free Strategies
Alternative routes employ Lewis acids (e.g., BF₃·OEt₂) to facilitate ring-opening of epoxides followed by intramolecular cyclization . These methods are favored for scalability but require precise temperature control to prevent side reactions .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
Pharmacological Mechanism and Activity
Opioid Receptor Antagonism
Conformational studies using [³⁵S]GTPγS binding assays demonstrate that 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol derivatives exhibit potent antagonism at μ-, δ-, and κ-opioid receptors . Rigidification of the phenyl group in an equatorial orientation enhances binding affinity, with values as low as 0.48 nM at μ-receptors .
Table 2: Pharmacological Profiles of Selected Derivatives
| Compound | (μ, nM) | (δ, nM) | (κ, nM) |
|---|---|---|---|
| 6 | 0.85 | 12.4 | 5.2 |
| 10 | 0.48 | 8.6 | 2.9 |
Therapeutic Applications
Treatment of Opioid Use Disorder
Derivatives such as 10 and 13 show promise in reversing opioid-induced respiratory depression without precipitating withdrawal, a significant advantage over naloxone .
Neuropathic Pain Management
The compound’s κ-opioid selectivity mitigates pain perception while avoiding μ-receptor-mediated side effects (e.g., addiction) . Preclinical models indicate efficacy in rodent neuropathic pain assays at doses ≤1 mg/kg .
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability studies identify oxidation of the cyclopropane ring as the primary degradation route, necessitating antioxidant additives (e.g., ascorbic acid) in formulations.
Prodrug Strategies
Esterification of the phenolic hydroxyl group improves oral bioavailability, with prodrugs achieving 80% conversion to the active form in vivo .
Emerging Research Directions
Catalytic Asymmetric Synthesis
Enantioselective methods using chiral ligands (e.g., BINAP) aim to produce single-enantiomer derivatives for reduced off-target effects .
Hybrid Molecules
Conjugation with NSAIDs (e.g., ibuprofen) yields dual-action molecules targeting both inflammation and pain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume